Specific Scientific Field: Neurology and Pharmacology
Summary of the Application: Procyclidine is a medication used to improve motor functions in Parkinson’s disease (PD), a prevalent chronic degenerative nervous system disorder . It is also used in pharmacokinetics, bioavailability studies, and therapeutic drug monitoring to aid in the achievement of effective clinical results in Parkinson’s disease management .
Methods of Application or Experimental Procedures: A bio-analytical procedure was developed for rapid quantitative estimation of procyclidine in human plasma . The method involved using Chromatography ESI set at positive mode, and m/z 288.2 → 84, 302.2 →98.1 for procyclidine . The flow rate was performed using 4mM Ammonium Acetate: Methanol to extract procyclidine from plasma using a liquid-liquid extraction technique .
Results or Outcomes: The average procyclidine recovery was 91.118% . The correlation coefficient was 0.9998 . The quantitation was 0.1 ng/ml . The established bioanalytical LC/MS/MS method was successfully applied for procyclidine quantification in Parkinson’s disease management .
Specific Scientific Field: Pharmacokinetics and Biochemistry
Summary of the Application: A rapid, selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for quantification of procyclidine hydrochloride in human plasma . This method is used for bioequivalence and bioavailability (BA/BE) studies of procyclidine .
Methods of Application or Experimental Procedures: Liquid-liquid extraction technique with methyl tertiary butyl ether was used for the extraction of plasma samples . Chromatographic separation of the analyte and the internal standard from the endogenous components was done on Zodiac C 18 column (50×4.6mm, 5µm) using a mixture of methanol and 0.1% formic acid in water (70:30, v/v) as mobile phase at a flow rate of 1mL/min with the run time of 2min .
Results or Outcomes: Linearity of the method was established in the concentration range of 0.5 to 120ng/mL . Full validation of the method was done as per USFDA guidelines and the results were well within the acceptance limits . The successful application of the method was done on healthy human subjects under fasting conditions .
Procyclidine hydrochloride is an anticholinergic medication primarily utilized for the management of drug-induced parkinsonism, acute dystonia, and other extrapyramidal symptoms associated with antipsychotic treatment. It is also effective in treating Parkinson's disease and idiopathic or secondary dystonia. The compound is chemically classified as 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-yl-propan-1-ol hydrochloride, with a molecular formula of C₁₉H₃₀ClNO and a molar mass of approximately 323.90 g/mol .
Procyclidine acts by blocking muscarinic acetylcholine receptors in the central nervous system. This action helps alleviate symptoms such as tremors and muscle rigidity, although it does not significantly affect bradykinesia . The drug is administered orally, intramuscularly, or intravenously, and has a half-life of about 12 hours .
Procyclidine's mechanism of action is primarily through its anticholinergic effects. It works by competitively blocking muscarinic acetylcholine receptors in the central nervous system [, ]. This reduces the cholinergic activity that contributes to the symptoms of Parkinson's disease and drug-induced movement disorders.
Procyclidine can cause a variety of side effects, including:
In severe cases, it can also lead to confusion, hallucinations, and delirium, particularly in older adults [].
Procyclidine has a low potential for abuse but can cause overdose if taken in excessive amounts. Symptoms of overdose include severe anticholinergic effects and potential coma [].
textProcyclidine Base + Hydrochloric Acid → Procyclidine Hydrochloride
This reaction highlights the compound's ability to form a stable salt that enhances its solubility and bioavailability .
Procyclidine exhibits significant biological activity as a muscarinic antagonist. It selectively blocks M1, M2, and M4 muscarinic acetylcholine receptors, which are involved in various physiological processes including modulation of neurotransmitter release and smooth muscle contraction . Its anticholinergic properties lead to effects such as:
These actions contribute to its therapeutic efficacy in treating extrapyramidal symptoms and parkinsonism .
The synthesis of procyclidine hydrochloride can be summarized in the following steps:
This method reflects a typical synthetic pathway for anticholinergic compounds, demonstrating the versatility of organic synthesis techniques in pharmaceutical development .
Procyclidine hydrochloride is primarily indicated for:
Additionally, it may be employed off-label for other conditions involving muscle spasms and rigidity .
Procyclidine interacts with several biological targets due to its mechanism as an anticholinergic agent. Notable interactions include:
Research indicates that careful monitoring is required when procyclidine is used alongside other medications that affect cholinergic signaling .
Several compounds share structural similarities or pharmacological actions with procyclidine hydrochloride. Below is a comparison highlighting their unique characteristics:
Compound Name | Structure Type | Primary Use | Unique Feature |
---|---|---|---|
Trihexyphenidyl | Anticholinergic | Parkinson's disease | More potent against rigidity |
Biperiden | Anticholinergic | Extrapyramidal symptoms | Longer duration of action |
Orphenadrine | Anticholinergic | Muscle spasms | Also has analgesic properties |
Benztropine | Anticholinergic | Parkinson's disease | Dual action on dopamine receptors |
Procyclidine is distinct in its specific receptor affinity profile and its particular effectiveness in addressing drug-induced parkinsonism without significantly impacting bradykinesia .
Irritant